molecular formula C6H11NO3 B12886591 (S)-Methyl 5-methylisoxazolidine-5-carboxylate

(S)-Methyl 5-methylisoxazolidine-5-carboxylate

Cat. No.: B12886591
M. Wt: 145.16 g/mol
InChI Key: QFAGLQNRTHQKEK-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 5-methylisoxazolidine-5-carboxylate is a chiral compound belonging to the isoxazolidine family Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 5-methylisoxazolidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as copper(I) iodide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 5-methylisoxazolidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides, sodium hydride, and polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxazolidinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted isoxazolidines.

Scientific Research Applications

(S)-Methyl 5-methylisoxazolidine-5-carboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 5-methylisoxazolidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolidine-5-carboxylate: A non-chiral analog with similar chemical properties.

    Methyl isoxazolidine-5-carboxylate: A compound with a different substitution pattern on the isoxazolidine ring.

    Ethyl 5-methylisoxazolidine-5-carboxylate: An analog with an ethyl group instead of a methyl group.

Uniqueness

(S)-Methyl 5-methylisoxazolidine-5-carboxylate is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or differently substituted analogs. The specific stereochemistry can influence its interactions with enzymes, receptors, and other biomolecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl (5S)-5-methyl-1,2-oxazolidine-5-carboxylate

InChI

InChI=1S/C6H11NO3/c1-6(5(8)9-2)3-4-7-10-6/h7H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

QFAGLQNRTHQKEK-LURJTMIESA-N

Isomeric SMILES

C[C@]1(CCNO1)C(=O)OC

Canonical SMILES

CC1(CCNO1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.